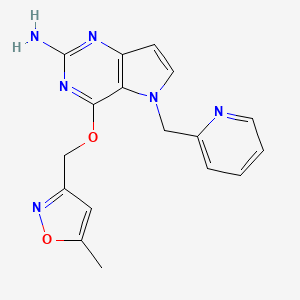

TLR7-agonist-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TLR7-agonist-1 is a small molecule that activates Toll-like receptor 7, a type of pattern recognition receptor found in immune cells. Toll-like receptor 7 plays a crucial role in the innate immune system by recognizing single-stranded RNA from viruses and initiating an immune response. This compound has been studied for its potential as an immunotherapeutic agent, particularly in the treatment of viral infections and cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of TLR7-agonist-1 involves the preparation of imidazoquinoline derivativesThe reaction typically involves the use of anhydrous methanol and sodium methoxide, with the reaction mixture heated at 65°C for one hour .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The final product is purified using techniques such as chromatography and characterized using spectroscopic methods .

Analyse Des Réactions Chimiques

Types of Reactions: TLR7-agonist-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis of this compound derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and anhydrous methanol.

Major Products: The major products formed from these reactions are various imidazoquinoline derivatives with modifications at specific positions on the molecule, enhancing their immunomodulatory properties .

Applications De Recherche Scientifique

Applications in Cancer Immunotherapy

1. Combination with Immune Checkpoint Inhibitors

Recent studies have highlighted the potential of TLR7 agonists as companion drugs to immune checkpoint inhibitors (ICIs). For instance, research from Tokyo Medical and Dental University demonstrated that systemic administration of low-dose resiquimod (a TLR7 agonist) enhances the efficacy of PD-1/PD-L1 blockade therapy in resistant tumors. This combination therapy significantly inhibited tumor growth in models resistant to conventional treatments, suggesting a promising avenue for improving cancer treatment outcomes .

2. Treatment of Specific Cancers

Case studies have shown that TLR7 agonists can effectively reduce tumor volume in various cancer models. In melanoma models, resiquimod not only reduced tumor size but also improved outcomes when used alongside PD-L1 blockers . Similarly, another study indicated that RO7020531, a prodrug of a TLR7 agonist, demonstrated significant anti-tumor activity when combined with other therapeutic agents .

Applications in Viral Infections

1. Chronic Hepatitis B Virus Infection

TLR7 agonists are being evaluated for their potential to treat chronic hepatitis B virus (HBV) infections. A phase 1 study assessed the safety and tolerability of RO7020531 in patients with chronic HBV. The results indicated that all tested doses were safe, with mild to moderate adverse events reported . This suggests that TLR7 agonists could play a crucial role in developing effective therapies for chronic viral infections.

Summary Table of Clinical Findings

| Study | Application | Findings | |

|---|---|---|---|

| Nishi et al. (2018) | Cancer Immunotherapy | Resiquimod enhances PD-L1 blockade efficacy | Promising for resistant tumors |

| Clinical Trial NCT02956850 | Chronic HBV Infection | Safe and tolerable; mild adverse events | Potential for chronic HBV treatment |

| Guretolimod Study | Cancer Treatment | Significant tumor reduction observed | Effective as an immunotherapeutic agent |

Mécanisme D'action

TLR7-agonist-1 exerts its effects by binding to Toll-like receptor 7, which is located in the endosomes of immune cells. Upon binding, TLR7 undergoes a conformational change that triggers a signaling cascade involving the MyD88 adaptor protein. This leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs), resulting in the production of pro-inflammatory cytokines and type I interferons. These molecules enhance the immune response by promoting the activation and maturation of dendritic cells and T cells .

Comparaison Avec Des Composés Similaires

Imiquimod: An imidazoquinoline compound used as a topical treatment for skin conditions and as an immune response modifier.

Resiquimod: Another imidazoquinoline derivative with similar immunomodulatory properties.

Gardiquimod: A synthetic compound with a structure similar to imiquimod and resiquimod, used in research for its immune-stimulating effects.

Uniqueness: TLR7-agonist-1 is unique in its specific structural modifications, which enhance its binding affinity and selectivity for Toll-like receptor 7. These modifications result in a more potent immune response compared to other similar compounds .

Activité Biologique

TLR7-agonist-1 is a synthetic compound designed to activate Toll-like receptor 7 (TLR7), a key player in the innate immune response. TLR7 recognizes single-stranded RNA, triggering a cascade of immune responses that can enhance the body's ability to fight infections and malignancies. This article provides a comprehensive review of the biological activity of this compound, highlighting its mechanisms, efficacy in various models, safety profiles, and potential therapeutic applications.

TLR7 agonists, including this compound, stimulate immune cells such as dendritic cells and B cells, leading to the production of pro-inflammatory cytokines like interferon-alpha (IFN-α) and interleukin-6 (IL-6). This activation promotes the differentiation of T-helper cells and enhances antibody production. The primary mechanisms include:

- Cytokine Production : Activation leads to increased levels of IFN-α and other cytokines critical for antiviral responses.

- Immune Cell Activation : Enhances the proliferation and activation of B cells and T cells.

- Antigen Presentation : Improves the capacity of antigen-presenting cells to present antigens effectively.

Immune Response Enhancement

In various murine models, this compound has demonstrated significant immunomodulatory effects. For instance, studies have shown that TLR7 agonists can break immune tolerance and induce robust immune responses against hepatitis B virus (HBV) antigens. A notable study indicated that this compound could induce Th1-type immune responses, as evidenced by increased HBsAg-specific IgG2a titers in vaccinated mice compared to controls receiving traditional adjuvants like Alum .

Case Studies

- Hepatitis B Virus Model : In a study involving HBV mouse models, this compound was shown to stimulate local cytokine expression for up to seven days post-administration. This resulted in persistent antibody production against HBV, indicating its potential as an adjuvant in therapeutic vaccines .

- Lupus-Induced Models : Another study explored the effects of topical application of TLR7 agonists in lupus-prone mice. The results showed accelerated disease progression characterized by splenomegaly and increased autoantibody production, highlighting both therapeutic potential and risks associated with TLR7 activation in autoimmune contexts .

Safety Profile

The safety and tolerability of TLR7 agonists have been evaluated in clinical trials. For example, a phase 1 study on RO7020531 (a prodrug related to this compound) reported mild adverse events such as headaches and flu-like symptoms in healthy volunteers. Importantly, no severe or serious adverse events were linked directly to the treatment .

| Study | Population | Adverse Events | Severity |

|---|---|---|---|

| RO7020531 Phase 1 | Healthy Volunteers | Headache (9%), Flu-like illness (4%) | Mild |

| Lupus Mouse Model | NZM2410 Mice | Reduced survival, Splenomegaly | Severe |

Chronic Viral Infections

TLR7 agonists are being investigated as potential treatments for chronic viral infections like HBV due to their ability to enhance immune responses. The activation of TLR7 could lead to improved viral clearance rates and better patient outcomes.

Cancer Immunotherapy

Recent studies suggest that TLR7 agonists may play a role in cancer immunotherapy by reprogramming the tumor microenvironment. For instance, compounds like RO7119929 have been shown to increase peripheral biomarkers associated with immune activation when administered at higher doses .

Propriétés

IUPAC Name |

4-[(5-methyl-1,2-oxazol-3-yl)methoxy]-5-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c1-11-8-13(22-25-11)10-24-16-15-14(20-17(18)21-16)5-7-23(15)9-12-4-2-3-6-19-12/h2-8H,9-10H2,1H3,(H2,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKOYFLAKSGBBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)COC2=NC(=NC3=C2N(C=C3)CC4=CC=CC=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.